molecular formula C22H24N4O B2606621 (E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide CAS No. 885180-88-1

(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide

Cat. No. B2606621
M. Wt: 360.461
InChI Key: OLOIMLMWDNCTLN-CZIZESTLSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a piperazine ring, and a cyano group. These groups could potentially engage in various non-covalent interactions, including pi-stacking and hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyano group, which is a strong electron-withdrawing group. The phenyl and piperazine rings could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group could increase its polarity, while the phenyl and piperazine rings could contribute to its lipophilicity .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Khalifa, Al-Omar, and Ali (2017) synthesized novel (E)-2-cyano-3-(substituted phenyl/dimethylamino)-N'-[1-(pyren-3-yl)]acrylohydrazides and benzochromenone-2-carbohydrazide derivatives. These compounds were analyzed using elemental and spectroscopic methods, indicating potential for chemical synthesis applications (Khalifa, Al-Omar, & Ali, 2017).
  • Antitumor Activity :

    • Fahim, Elshikh, and Darwish (2019) conducted a study that showed selected synthesized compounds with structures related to (E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide demonstrating significant in vitro antitumor activity against HepG2 cell line. This highlights the potential use in cancer research and therapy (Fahim, Elshikh, & Darwish, 2019).
  • Corrosion Inhibition :

    • Research by Abu-Rayyan et al. (2022) explored the impact of similar acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This study suggests possible applications of these compounds in material science and corrosion prevention (Abu-Rayyan et al., 2022).
  • Molecular Engineering for Solar Cell Applications :

    • Kim et al. (2006) engineered novel organic sensitizers for solar cells that included structures similar to the specified acrylamide. This research contributes to the development of renewable energy technologies (Kim et al., 2006).
  • Mechanofluorochromic Properties :

    • Song et al. (2015) studied 3-aryl-2-cyano acrylamide derivatives, which showed distinct optical properties due to their different stacking modes. This suggests potential applications in materials science, particularly in the development of fluorescent materials (Song et al., 2015).
  • Chiral Stationary Phases in Chromatography :

    • Tian et al. (2010) synthesized enantiopure acrylamide derivatives for use as chiral stationary phases in chromatography. This demonstrates the compound's relevance in analytical chemistry, particularly in the separation of enantiomers (Tian et al., 2010).

Future Directions

The potential biological activity of this compound makes it an interesting candidate for further study. Future research could focus on synthesizing this compound, characterizing its physical and chemical properties, and evaluating its biological activity .

properties

IUPAC Name

(E)-2-cyano-N-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c23-17-20(22(27)24-12-11-19-7-3-1-4-8-19)18-25-13-15-26(16-14-25)21-9-5-2-6-10-21/h1-10,18H,11-16H2,(H,24,27)/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIMLMWDNCTLN-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide

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